molecular formula C4H10ClNO B2779785 (1R,2R)-2-methoxycyclopropanamine hydrochloride CAS No. 2215117-52-3

(1R,2R)-2-methoxycyclopropanamine hydrochloride

Cat. No.: B2779785
CAS No.: 2215117-52-3
M. Wt: 123.58
InChI Key: XLWRVSLZASDSJT-VKKIDBQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-methoxycyclopropanamine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-methoxycyclopropanamine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound often employs continuous stirred tank reactors (CSTRs) for efficient mixing and scale-up . This method ensures consistent product quality and high yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-methoxycyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various amine compounds .

Mechanism of Action

The mechanism of action of (1R,2R)-2-methoxycyclopropanamine hydrochloride involves its interaction with specific molecular targets. It acts as a proton donor, facilitating the formation of new chemical bonds and hydrogen bonds. This interaction can influence various biochemical pathways, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-methoxycyclopropanamine hydrochloride stands out due to its unique methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthesizing complex molecules and studying specific biochemical pathways .

Properties

IUPAC Name

(1R,2R)-2-methoxycyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWRVSLZASDSJT-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.